Enantiomeric Purity: 98% Specification vs. Racemic or Non-Chiral Alternatives
1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1178004-35-7) is commercially supplied with a minimum purity specification of 98% as the single (S)-enantiomer . In contrast, the non-chiral analog 1-(2-bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1353954-90-1) is available at a purity of 95–97% but lacks any stereochemical definition, meaning it contains a racemic or achiral mixture . For chiral drug synthesis, the use of the racemic analog would introduce a 50% impurity of the undesired enantiomer, necessitating additional separation steps and increasing process costs.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥98% purity as single (S)-enantiomer |
| Comparator Or Baseline | 1-(2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1353954-90-1): 95–97% purity; racemic/achiral mixture (no enantiomeric control) |
| Quantified Difference | ≥3 percentage point purity advantage; complete elimination of undesired enantiomer burden (50% reduction in unwanted isomer content) |
| Conditions | Commercial vendor specifications (Leyan, Chemenu) |
Why This Matters
Procurement of the enantiomerically pure (S)-enantiomer eliminates the need for costly chiral resolution steps and ensures stereochemical consistency in downstream drug synthesis, a critical factor for regulatory compliance.
